

# Application Notes and Protocols for In Vitro Efficacy Testing of BI-1230

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**BI-1230** is a monoclonal antibody targeting the CD38 transmembrane glycoprotein, a well-established therapeutic target in hematological malignancies such as multiple myeloma and certain types of lymphoma. The efficacy of **BI-1230** is attributed to several mechanisms of action that ultimately lead to the depletion of CD38-expressing tumor cells. This document provides detailed protocols for key in vitro assays to evaluate the efficacy of **BI-1230**, focusing on its ability to induce Antibody-Dependent Cellular Cytotoxicity (ADCC), Complement-Dependent Cytotoxicity (CDC), and apoptosis.

## **Mechanism of Action of Anti-CD38 Antibodies**

Anti-CD38 antibodies, like **BI-1230**, are thought to exert their anti-tumor effects through a multi-faceted approach. The primary mechanisms include:

- Antibody-Dependent Cellular Cytotoxicity (ADCC): The Fc region of BI-1230 binds to Fc receptors (like CD16) on immune effector cells, such as Natural Killer (NK) cells, leading to the release of cytotoxic granules and lysis of the tumor cell.
- Complement-Dependent Cytotoxicity (CDC): Upon binding to CD38 on the tumor cell surface, BI-1230 can activate the classical complement pathway, resulting in the formation of the Membrane Attack Complex (MAC) and subsequent cell lysis.[1][2][3][4]



 Induction of Apoptosis: Cross-linking of CD38 by BI-1230 can trigger programmed cell death, or apoptosis, in tumor cells.[5][6][7]

The following sections provide detailed protocols to assess each of these key mechanisms in vitro.

### **Data Presentation**

The following tables summarize hypothetical quantitative data from the described in vitro assays to provide a clear comparison of **BI-1230**'s efficacy.

Table 1: **BI-1230** Mediated Antibody-Dependent Cellular Cytotoxicity (ADCC) in CD38+ Lymphoma Cell Lines

| Cell Line | BI-1230 Concentration<br>(μg/mL) | % Specific Lysis (Mean ±<br>SD) |
|-----------|----------------------------------|---------------------------------|
| Raji      | 0.01                             | 15.2 ± 2.1                      |
| 0.1       | 35.8 ± 3.5                       |                                 |
| 1         | 62.5 ± 4.2                       | _                               |
| 10        | 85.1 ± 5.5                       | _                               |
| Daudi     | 0.01                             | 12.5 ± 1.8                      |
| 0.1       | 30.2 ± 2.9                       |                                 |
| 1         | 55.7 ± 3.8                       | _                               |
| 10        | 78.9 ± 4.9                       |                                 |

Table 2: **BI-1230** Mediated Complement-Dependent Cytotoxicity (CDC) in CD38+ Lymphoma Cell Lines



| Cell Line | BI-1230 Concentration<br>(μg/mL) | % Cytotoxicity (Mean ± SD) |
|-----------|----------------------------------|----------------------------|
| Raji      | 0.1                              | 20.5 ± 2.5                 |
| 1         | 45.2 ± 3.9                       |                            |
| 10        | 75.8 ± 5.1                       | _                          |
| 100       | 90.3 ± 4.8                       | _                          |
| Daudi     | 0.1                              | 18.9 ± 2.2                 |
| 1         | 40.1 ± 3.5                       |                            |
| 10        | 68.4 ± 4.6                       | _                          |
| 100       | 85.2 ± 5.3                       | _                          |

Table 3: Apoptosis Induction by **BI-1230** in CD38+ Lymphoma Cell Lines (Annexin V/PI Staining)

| Cell Line | BI-1230 Concentration<br>(μg/mL) | % Apoptotic Cells<br>(Annexin V+) (Mean ± SD) |
|-----------|----------------------------------|-----------------------------------------------|
| Raji      | 1                                | 10.2 ± 1.5                                    |
| 10        | 25.8 ± 2.8                       |                                               |
| 50        | 45.1 ± 3.9                       |                                               |
| Daudi     | 1                                | 8.9 ± 1.2                                     |
| 10        | 22.5 ± 2.5                       |                                               |
| 50        | 40.7 ± 3.5                       | -                                             |

# Experimental Protocols Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay

This protocol describes a flow cytometry-based ADCC assay using human peripheral blood mononuclear cells (PBMCs) as effector cells.



#### Materials:

- CD38-positive target cells (e.g., Raji, Daudi)
- Human Peripheral Blood Mononuclear Cells (PBMCs)
- BI-1230 and isotype control antibody
- RPMI-1640 medium with 10% FBS
- CFSE (Carboxyfluorescein succinimidyl ester) or other target cell labeling dye
- 7-AAD (7-Aminoactinomycin D) or Propidium Iodide (PI)
- 96-well U-bottom plates
- · Flow cytometer

#### Protocol:

- Target Cell Preparation:
  - Label target cells with CFSE according to the manufacturer's protocol.
  - Wash the cells twice with RPMI-1640 medium.
  - Resuspend the cells to a final concentration of 1 x 10<sup>5</sup> cells/mL.
- Effector Cell Preparation:
  - Isolate PBMCs from healthy donor blood using FicoII-Paque density gradient centrifugation.
  - Wash the PBMCs twice with RPMI-1640 medium.
  - Resuspend the PBMCs to a final concentration of 5 x 10<sup>6</sup> cells/mL (for an Effector:Target ratio of 50:1).
- Assay Setup:



- Plate 100 μL of the target cell suspension into each well of a 96-well U-bottom plate.
- Add 50 μL of serially diluted BI-1230 or isotype control antibody to the respective wells.
- Incubate for 30 minutes at 37°C to allow antibody opsonization of target cells.
- Add 50 μL of the PBMC suspension to each well.
- Set up control wells:
  - Target cells only (spontaneous lysis)
  - Target cells with effector cells (no antibody)
  - Target cells with 1% Triton X-100 (maximum lysis)
- · Incubation and Staining:
  - Centrifuge the plate at 300 x g for 3 minutes and incubate for 4 hours at 37°C in a 5%
     CO2 incubator.
  - After incubation, centrifuge the plate and discard the supernatant.
  - Resuspend the cells in 100 μL of FACS buffer containing 7-AAD or PI.
  - Incubate for 15 minutes at room temperature in the dark.
- Flow Cytometry Analysis:
  - Acquire data on a flow cytometer.
  - Gate on the CFSE-positive target cell population.
  - Determine the percentage of 7-AAD or PI-positive cells within the target cell gate.
  - Calculate the percentage of specific lysis using the following formula: % Specific Lysis = 100 x [(% Experimental Lysis % Spontaneous Lysis) / (% Maximum Lysis % Spontaneous Lysis)]



## **Complement-Dependent Cytotoxicity (CDC) Assay**

This protocol outlines a non-radioactive, bioluminescence-based CDC assay.

#### Materials:

- CD38-positive target cells (e.g., Raji, Daudi)
- BI-1230 and isotype control antibody
- Normal human serum (as a source of complement)
- RPMI-1640 medium (serum-free)
- · 96-well white, flat-bottom plates
- Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
- Luminometer

#### Protocol:

- · Cell Plating:
  - Harvest target cells and resuspend in serum-free RPMI-1640 medium to a concentration of  $2 \times 10^5$  cells/mL.
  - Add 50 μL of the cell suspension to each well of a 96-well white plate.
- · Antibody and Complement Addition:
  - Prepare serial dilutions of BI-1230 and isotype control antibody in serum-free RPMI-1640.
  - Add 25 μL of the antibody dilutions to the respective wells.
  - Incubate for 15 minutes at room temperature.
  - Add 25 μL of normal human serum (final concentration of 25%) to each well.



- Set up control wells:
  - Cells with medium only (no antibody, no complement)
  - Cells with complement only (no antibody)
  - Cells with 1% Triton X-100 (maximum lysis)
- · Incubation and Lysis Measurement:
  - Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.
  - Allow the plate to equilibrate to room temperature for 15 minutes.
  - $\circ$  Add 100 µL of the cell viability reagent to each well.
  - Mix on a plate shaker for 2 minutes to induce cell lysis.
  - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition and Analysis:
  - Measure luminescence using a plate reader.
  - Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 x
     [1 (Luminescence of Test Well / Luminescence of Cells with Complement Only)]

## **Apoptosis Induction Assay**

This protocol details the detection of apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

#### Materials:

- CD38-positive target cells (e.g., Raji, Daudi)
- BI-1230 and isotype control antibody
- Annexin V-FITC (or other fluorochrome)



- Propidium Iodide (PI)
- Annexin V Binding Buffer
- 6-well plates
- Flow cytometer

#### Protocol:

- Cell Treatment:
  - Seed target cells in 6-well plates at a density of 5 x 10<sup>5</sup> cells/mL.
  - Treat the cells with various concentrations of BI-1230 or an isotype control antibody.
  - o Include an untreated control.
  - Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
- Cell Harvesting and Staining:
  - Harvest the cells by centrifugation at 300 x g for 5 minutes.
  - Wash the cells twice with cold PBS.
  - Resuspend the cell pellet in 100 μL of Annexin V Binding Buffer.
  - Add 5 μL of Annexin V-FITC and 5 μL of PI.
  - Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
  - Add 400 μL of Annexin V Binding Buffer to each tube.
- Flow Cytometry Analysis:
  - Analyze the samples on a flow cytometer within 1 hour of staining.
  - Four populations of cells can be distinguished:



- Annexin V- / PI-: Live cells
- Annexin V+ / PI- : Early apoptotic cells
- Annexin V+ / PI+ : Late apoptotic/necrotic cells
- Annexin V- / PI+ : Necrotic cells
- Quantify the percentage of cells in each quadrant. The total percentage of apoptotic cells is the sum of early and late apoptotic populations.

## **Visualizations**









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. bioinvent.com [bioinvent.com]
- 2. bioinvent.com [bioinvent.com]
- 3. accessnewswire.com [accessnewswire.com]



- 4. BioInvent Announces Updated Phase 2a Triple Combination Arm Data of BI-1206, rituximab, and Calquence for the treatment of non-Hodgkin's lymphoma | BioInvent [bioinvent.com]
- 5. Clinical programs | BioInvent [bioinvent.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. BioInvent announces promising initial efficacy data from triple combination arm of BI-1206, rituximab and Calquence for the treatment of non-Hodgkin's lymphoma | BioInvent [bioinvent.com]
- To cite this document: BenchChem. [Application Notes and Protocols for In Vitro Efficacy Testing of BI-1230]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10787654#in-vitro-assays-for-testing-bi-1230-efficacy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com